

1-(3-Bromophenoxy)propan-2-one molecular structure

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Compound of Interest

Compound Name: 1-(3-Bromophenoxy)propan-2-one

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of **1-(3-Bromophenoxy)propan-2-one**

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The subject of this technical guide, **1-(3-bromophenoxy)propan-2-one**, is a compound for which extensive experimental data is not readily available in public databases. Consequently, this document has been developed as a predictive and methodological guide. The synthetic protocols are based on well-established chemical reactions, and the spectroscopic data presented are predicted based on the known characteristics of its constituent functional groups. This guide is intended to serve as a foundational resource to stimulate and facilitate further research.

Introduction

1-(3-Bromophenoxy)propan-2-one is an organic molecule that holds potential as a versatile building block in synthetic and medicinal chemistry. Its structure, incorporating a brominated aromatic ring, an ether linkage, and a ketone functional group, offers multiple points for

chemical modification. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] The presence of both an aryl ether and a ketone moiety suggests potential for diverse biological activities. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, a predictive analysis of its spectroscopic characteristics, and a discussion of its potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

1-(3-Bromophenoxy)propan-2-one possesses a molecular formula of C_9H_9BrO and a molecular weight of 229.07 g/mol . The molecule consists of a 3-bromophenoxy group connected via an ether linkage to a propan-2-one moiety.

The presence of the electronegative bromine atom and the carbonyl group influences the electron distribution within the aromatic ring, making it susceptible to various chemical transformations. The ether linkage provides a degree of conformational flexibility.

Caption: 2D structure of **1-(3-Bromophenoxy)propan-2-one**.

Table 1: Predicted Physicochemical Properties of **1-(3-Bromophenoxy)propan-2-one**

Property	Predicted Value	Source
Molecular Formula	C ₉ H ₉ BrO ₂	N/A
Molecular Weight	229.07 g/mol	N/A
XLogP3	2.3	PubChem (Predicted)
Hydrogen Bond Donor Count	0	PubChem (Predicted)
Hydrogen Bond Acceptor Count	2	PubChem (Predicted)
Rotatable Bond Count	3	PubChem (Predicted)
Exact Mass	227.9786 Da	PubChem (Predicted)
Topological Polar Surface Area	26.3 Å ²	PubChem (Predicted)

Synthesis via Williamson Ether Synthesis

The most logical and established method for the synthesis of **1-(3-bromophenoxy)propan-2-one** is the Williamson ether synthesis.^{[2][3]} This S_N2 reaction involves the nucleophilic attack of the phenoxide ion of 3-bromophenol on an α-haloketone, such as chloroacetone.^[2] The phenolic proton of 3-bromophenol is first abstracted by a suitable base to form the more nucleophilic phenoxide.

Experimental Protocol

Materials:

- 3-Bromophenol^{[4][5][6][7]}
- Chloroacetone^{[8][9][10][11]}
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Diethyl ether

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

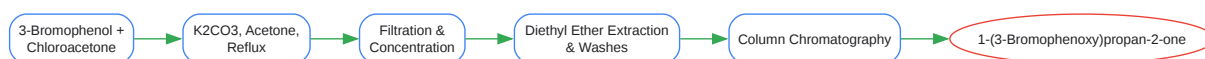
Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- **Addition of Electrophile:** While stirring the mixture, add chloroacetone (1.1 eq) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: The crude **1-(3-bromophenoxy)propan-2-one** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

- Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.[12]
- Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S_N2 reaction.
- Excess Reagent: A slight excess of chloroacetone is used to ensure complete consumption of the 3-bromophenol.
- Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.



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Caption: Synthetic workflow for **1-(3-Bromophenoxy)propan-2-one**.

Structural Characterization (Predictive)

Due to the lack of publicly available experimental spectra for **1-(3-bromophenoxy)propan-2-one**, the following characterization data is predictive, based on the known spectral properties of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	t	1H	Ar-H
~7.10	m	1H	Ar-H
~6.95	m	1H	Ar-H
~6.85	m	1H	Ar-H
~4.60	s	2H	O-CH ₂ -C=O
~2.20	s	3H	-C(=O)-CH ₃

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~206	C=O
~158	Ar-C-O
~131	Ar-C
~124	Ar-C
~123	Ar-C-Br
~118	Ar-C
~113	Ar-C
~73	O-CH ₂
~27	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1-(3-bromophenoxy)propan-2-one** is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
~3100-3000	Medium	Aromatic C-H	Stretch
~2950-2850	Medium	Aliphatic C-H	Stretch
~1720	Strong	C=O (Ketone)	Stretch[13]
~1600, ~1475	Medium-Strong	Aromatic C=C	Stretch[14]
~1250	Strong	Aryl-O-C (Ether)	Asymmetric Stretch[15]
~1050	Strong	Aryl-O-C (Ether)	Symmetric Stretch[15]
~800-600	Strong	C-Br	Stretch

Mass Spectrometry (MS)

In electron ionization mass spectrometry, **1-(3-bromophenoxy)propan-2-one** is expected to show a molecular ion peak $[M]^+$ and a characteristic $[M+2]^+$ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve cleavage of the ether bond and the bonds adjacent to the carbonyl group.[16][17]

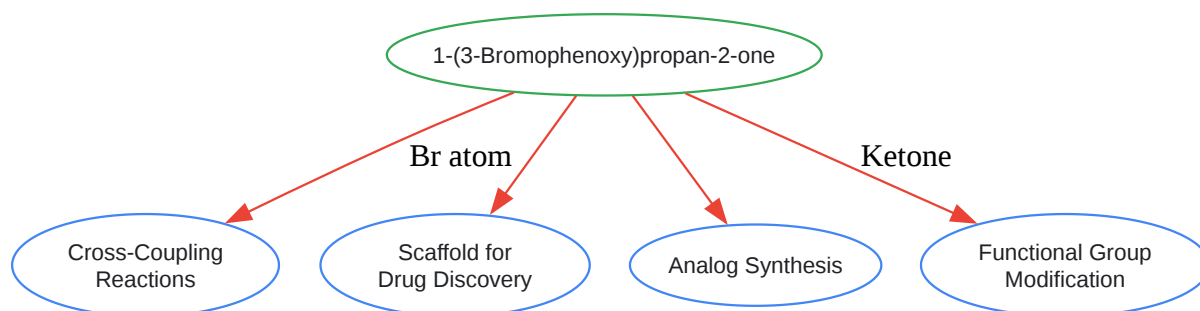
Predicted Fragmentation:

- Loss of the acetyl group (-COCH₃): $[M - 43]^+$
- Cleavage of the ether bond: leading to fragments corresponding to the 3-bromophenoxy radical cation and the propan-2-one radical cation.
- McLafferty rearrangement: if sterically feasible, though less likely for this structure.

Applications in Research and Drug Development

While specific applications for **1-(3-bromophenoxy)propan-2-one** are not extensively documented, its molecular architecture suggests significant potential as a versatile intermediate in organic synthesis and medicinal chemistry.

- **Scaffold for Drug Candidates:** The core structure can be elaborated upon to synthesize a variety of compounds for biological screening. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol and other condensation reactions.[18]
- **Cross-Coupling Reactions:** The bromine atom on the aromatic ring is a key feature, enabling participation in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[19] This allows for the introduction of diverse substituents, facilitating the generation of compound libraries for high-throughput screening.
- **Analogs of Bioactive Molecules:** Aryl ether and ketone moieties are present in numerous biologically active compounds. This molecule can serve as a starting material for the synthesis of analogs of known drugs, where the bromine atom can be used to modulate pharmacokinetic and pharmacodynamic properties. The introduction of bromine into a molecule can sometimes enhance therapeutic activity and modify its metabolic profile.[20] [21]



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Caption: Potential applications of **1-(3-Bromophenoxy)propan-2-one**.

Conclusion

1-(3-Bromophenoxy)propan-2-one is a promising, yet under-explored, chemical entity. This technical guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The proposed synthetic route via Williamson ether synthesis is robust and reliable. The predictive spectroscopic data offers a valuable reference

for researchers aiming to synthesize and characterize this compound. Its versatile structure, featuring multiple reactive sites, positions it as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into the properties and reactivity of this molecule is highly encouraged.

References

- Potapskyi, E., et al. (2024). "Introducing bromine to the molecular structure as a strategy for drug design." *Journal of Medical Science*, 93(3). [\[Link\]](#)
- PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. [\[Link\]](#)
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [\[Link\]](#)
- ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [\[Link\]](#)
- ResearchGate. (n.d.). Synthesis of α -phenoxy ketones from α -bromo ketones and phenols. [\[Link\]](#)
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [\[Link\]](#)
- Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. [\[Link\]](#)
- Royal Society of Chemistry. (2020). Recent advances in the synthesis of α -amino ketones. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [\[Link\]](#)
- ResearchGate. (n.d.). ^1H NMR spectra of 3-bromo-propan-1-ol (black) and.... [\[Link\]](#)
- Chemical Reviews. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [\[Link\]](#)

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [\[Link\]](#)
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [\[Link\]](#)
- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [\[Link\]](#)
- Google Patents. (n.d.).
- NJ.gov. (n.d.). HAZARD SUMMARY. [\[Link\]](#)
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [\[Link\]](#)
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [\[Link\]](#)
- PubMed Central. (n.d.). Synthetic Access to Aromatic α -Haloketones. [\[Link\]](#)
- Scribd. (n.d.). Table of Characteristic IR Absorptions. [\[Link\]](#)
- MSU Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [\[Link\]](#)
- YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. [\[Link\]](#)
- Utah Tech University. (n.d.). Williamson Ether Synthesis. [\[Link\]](#)
- The Royal Society of Chemistry. (n.d.). Electronic supplementary information. [\[Link\]](#)
- Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [\[Link\]](#)
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. [\[Link\]](#)

- SlidePlayer. (n.d.). Williamson Ether Synthesis. [[Link](#)]

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Sources

- 1. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromophenol 98 591-20-8 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 591-20-8 Cas No. | 3-Bromophenol | Apollo [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. jk-sci.com [jk-sci.com]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- [20. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science \[jms.ump.edu.pl\]](#)
- [21. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](#)
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